molecular formula C24H39NO4 B14207393 16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid CAS No. 833484-13-2

16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid

Katalognummer: B14207393
CAS-Nummer: 833484-13-2
Molekulargewicht: 405.6 g/mol
InChI-Schlüssel: CAOXSXXCTFSPAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid is a hydroxy fatty acid derivative with a complex structure that includes both hydroxyl and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of hexadecanoic acid with hydrogen peroxide in the presence of a suitable catalyst to introduce the hydroxyl group . The phenylacetamido group can be introduced through an amide formation reaction using phenylacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group for substitution reactions.

Major Products Formed

    Oxidation: Formation of 16-oxo-9-(2-phenylacetamido)hexadecanoic acid or 16-carboxy-9-(2-phenylacetamido)hexadecanoic acid.

    Reduction: Formation of 16-hydroxy-9-(2-phenylamino)hexadecanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialized surfactants, lubricants, and polymers.

Wirkmechanismus

The mechanism of action of 16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid is unique due to the presence of both hydroxyl and phenylacetamido groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

833484-13-2

Molekularformel

C24H39NO4

Molekulargewicht

405.6 g/mol

IUPAC-Name

16-hydroxy-9-[(2-phenylacetyl)amino]hexadecanoic acid

InChI

InChI=1S/C24H39NO4/c26-19-13-6-2-4-11-17-22(16-10-3-1-5-12-18-24(28)29)25-23(27)20-21-14-8-7-9-15-21/h7-9,14-15,22,26H,1-6,10-13,16-20H2,(H,25,27)(H,28,29)

InChI-Schlüssel

CAOXSXXCTFSPAL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.